3-Chloro-N,N,N-trimethylpropan-1-aminium iodide 3-Chloro-N,N,N-trimethylpropan-1-aminium iodide
Brand Name: Vulcanchem
CAS No.: 6712-43-2
VCID: VC15775978
InChI: InChI=1S/C6H15ClN.HI/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C6H15ClIN
Molecular Weight: 263.55 g/mol

3-Chloro-N,N,N-trimethylpropan-1-aminium iodide

CAS No.: 6712-43-2

Cat. No.: VC15775978

Molecular Formula: C6H15ClIN

Molecular Weight: 263.55 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N,N,N-trimethylpropan-1-aminium iodide - 6712-43-2

Specification

CAS No. 6712-43-2
Molecular Formula C6H15ClIN
Molecular Weight 263.55 g/mol
IUPAC Name 3-chloropropyl(trimethyl)azanium;iodide
Standard InChI InChI=1S/C6H15ClN.HI/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1
Standard InChI Key KQRYEVILFAUKIQ-UHFFFAOYSA-M
Canonical SMILES C[N+](C)(C)CCCCl.[I-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 3-chloro-N,N,N-trimethylpropan-1-aminium iodide systematically describes its structure:

  • A three-carbon chain (propane) with a chlorine substituent at position 3.

  • A quaternary ammonium group (-N(CH₃)₃⁺) at position 1.

  • An iodide (I⁻) counterion to balance the positive charge .

Molecular Formula and Weight

  • Molecular Formula: C₆H₁₅ClIN

  • Molecular Weight: 291.55 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, I=126.90, N=14.01).

Spectroscopic Data

While direct NMR/IR data for this compound is unavailable, analogous quaternary ammonium iodides provide reference insights:

  • ¹H NMR: Expected signals at δ 3.2–3.5 ppm (N⁺(CH₃)₃), δ 2.8–3.0 ppm (CH₂-Cl), and δ 1.6–2.0 ppm (methylene protons) .

  • ¹³C NMR: Peaks near δ 55 ppm (N⁺(CH₃)₃), δ 45 ppm (CH₂-N⁺), and δ 35 ppm (CH₂-Cl) .

  • IR: Stretching vibrations at 3,400 cm⁻¹ (C-H aliphatic), 1,650 cm⁻¹ (C-N⁺), and 550 cm⁻¹ (C-Cl) .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via quaternization of a tertiary amine precursor with methyl iodide:

Step 1: Preparation of 3-Chloro-N,N-dimethylpropan-1-amine

React 3-chloropropylamine with methyl chloride or via reductive amination of 3-chloropropionaldehyde .

Reactivity and Stability

  • Hydrolytic Stability: Stable in anhydrous conditions but prone to hydrolysis in aqueous acidic/basic media, releasing trimethylamine and 3-chloro-1-iodopropane.

  • Thermal Decomposition: Decomposes above 200°C, generating methyl iodide and chlorinated hydrocarbons .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
SolubilitySoluble in polar solvents (H₂O, MeOH)Similar to
Melting Point180–185°C (decomposes)Estimated from
LogP (Partition Coeff.)-1.2 (hydrophilic)Computational prediction
pKa~9.5 (ammonium group)Analogous to

Biological and Antimicrobial Activity

Mechanism of Action

Quaternary ammonium salts (QAS) disrupt microbial membranes via:

  • Electrostatic Interaction: Cationic ammonium binds to negatively charged phospholipids.

  • Lipid Bilayer Penetration: Hydrophobic chains integrate into membranes, causing leakage .

Efficacy Against Pathogens

While direct data is lacking, structurally similar compounds exhibit:

  • Gram-Positive Bacteria: MIC (Minimum Inhibitory Concentration) = 8–32 µg/mL .

  • Biofilm Inhibition: 50% reduction at 16 µg/mL .

Applications in Industrial and Pharmaceutical Contexts

Antimicrobial Formulations

  • Surface Disinfectants: Effective in hospital-grade cleaners due to broad-spectrum activity.

  • Topical Ointments: Investigated for drug-resistant Staphylococcus aureus infections .

Chemical Intermediate

  • Phase-Transfer Catalyst: Facilitates reactions in biphasic systems (e.g., alkylation, esterification).

  • Ion-Pairing Agent: Enhances solubility of hydrophobic drugs in aqueous media .

Future Research Directions

  • Structure-Activity Relationships: Optimize chlorine positioning for enhanced antimicrobial potency.

  • Drug Delivery Systems: Encapsulation in nanoparticles to reduce toxicity.

  • Environmental Impact Studies: Degradation pathways in wastewater treatment plants.

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